2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a benzamide core substituted with a trifluoroethyl group and a cyano-dimethylpropyl carbamoyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethylamine or its derivatives.
Attachment of the Cyano-Dimethylpropyl Carbamoyl Moiety: This step involves the reaction of the benzamide intermediate with 1-cyano-1,2-dimethylpropyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano and dimethylpropyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it into primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may be explored for its interactions with enzymes and proteins, potentially leading to the development of new biochemical tools or therapeutic agents.
Medicine
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano and trifluoroethyl groups can enhance binding affinity and specificity, while the benzamide core provides a stable scaffold for these interactions. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trifluoroethyl)benzamide: Lacks the cyano-dimethylpropyl carbamoyl moiety, resulting in different reactivity and applications.
2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide:
N-(2,2,2-trifluoroethyl)-2-aminobenzamide: Contains an amino group instead of the cyano-dimethylpropyl carbamoyl moiety, leading to different biological and chemical behavior.
Uniqueness
The presence of both the trifluoroethyl group and the cyano-dimethylpropyl carbamoyl moiety in 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide makes it unique among similar compounds
Properties
IUPAC Name |
2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O2/c1-11(2)16(3,9-21)24-14(25)8-22-13-7-5-4-6-12(13)15(26)23-10-17(18,19)20/h4-7,11,22H,8,10H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZATDBFPXTWOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC=C1C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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